![molecular formula C6H6N2OS B11766040 6-Mercaptonicotinamide CAS No. 7151-89-5](/img/structure/B11766040.png)
6-Mercaptonicotinamide
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Overview
Description
6-Mercaptonicotinamide is a sulfur-containing derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Mercaptonicotinamide can be synthesized through the reaction of 6-chloronicotinamide with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an aqueous or alcoholic medium, often under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Mercaptonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Drug Delivery Systems
Oral Drug Delivery
6-MNA has been extensively studied for its role in enhancing the oral bioavailability of drugs. Research indicates that when incorporated into drug delivery systems, 6-MNA significantly improves the absorption of peptides and other therapeutic agents. For instance, a study demonstrated that an oral delivery system utilizing 6-MNA resulted in a 421-fold increase in plasma concentration area under the curve (AUC) for a peptide drug compared to its solution form . This enhancement is attributed to the ability of 6-MNA to modify the permeability of intestinal membranes, facilitating better drug absorption.
Nanoparticle Formulations
The use of chitosan nanoparticles activated with 6-MNA has shown promise in improving the delivery of peptide drugs. These formulations exhibited improved mucoadhesive properties and cellular uptake, leading to enhanced transport across biological barriers . The encapsulation of insulin within these nanoparticles resulted in a 4.4-fold increase in insulin transport through buccal cell monolayers compared to unmodified chitosan .
Mucoadhesive Properties
Thiolated Polymers
6-MNA is often used to thiolate polymers such as chitosan and hyaluronic acid, enhancing their mucoadhesive characteristics. Studies have shown that thiolated hyaluronic acid preactivated with 6-MNA demonstrated a fourfold improvement in adhesion time compared to non-thiolated counterparts . This property is crucial for developing effective drug delivery systems that require prolonged contact with mucosal surfaces.
Case Studies and Research Findings
Mechanism of Action
6-Mercaptonicotinamide exerts its effects primarily through its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways . Additionally, its ability to open cell tight junctions enhances its potential for drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptonicotinamide
- 6-Mercaptoisonicotinamide
- Thiolated Hyaluronic Acid
Uniqueness
6-Mercaptonicotinamide is unique due to its specific positioning of the thiol group on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher mucoadhesive properties and pH-independent reactivity, making it particularly useful in drug delivery systems .
Biological Activity
6-Mercaptonicotinamide (6-MNA) is a compound of significant interest in the fields of pharmacology and drug delivery due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms, applications, and findings from various studies.
Chemical Structure and Properties
This compound is a thiol derivative of nicotinamide, characterized by the presence of a mercapto group. Its chemical formula is C6H6N2OS, and it has been identified for its potential applications in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents.
1. Mucoadhesion Enhancement:
One of the primary biological activities of 6-MNA is its ability to enhance mucoadhesion. Studies have shown that thiolated polymers, including those modified with 6-MNA, exhibit improved adhesion to mucosal surfaces. This property is crucial for sustained drug release and absorption in mucosal tissues, such as the gastrointestinal tract .
2. Drug Delivery Applications:
6-MNA has been utilized to modify drug delivery systems, particularly liposomes and nanoparticles. For instance, liposomes coated with 6-MNA demonstrated enhanced permeation through intestinal mucus layers, significantly improving the oral bioavailability of encapsulated drugs like salmon calcitonin .
Case Studies
1. Oral Bioavailability Studies:
Research indicates that formulations incorporating 6-MNA can significantly improve the oral absorption of poorly soluble drugs. In one study, matrix tablets containing 6-MNA were evaluated using rat intestinal mucosa, showing increased uptake compared to unmodified controls .
2. Nanoparticle Formulation:
A study focused on chitosan-6-mercaptonicotinic acid nanoparticles highlighted their potential for oral peptide drug delivery. The nanoparticles demonstrated enhanced stability and bioavailability due to the mucoadhesive properties imparted by 6-MNA .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
CAS No. |
7151-89-5 |
---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10) |
InChI Key |
PWSJCBQLHHENIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)N |
Origin of Product |
United States |
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